The Core Mechanism of Men 10376 TFA: A Technical Guide for Researchers
The Core Mechanism of Men 10376 TFA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of Men 10376 trifluoroacetate (TFA), a selective antagonist of the tachykinin neurokinin-2 (NK-2) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of tachykinin receptor antagonists.
Introduction
Men 10376 TFA is a potent and selective competitive antagonist of the tachykinin NK-2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1][2] Its high affinity and selectivity for the NK-2 receptor over NK-1 and NK-3 receptors make it a valuable tool for investigating the physiological roles of the NK-2 receptor and a potential therapeutic agent for conditions characterized by smooth muscle hyperreactivity. Men 10376 is a peptide with the amino acid sequence H-Asp-Tyr-DTrp-Val-DTrp-DTrp-Lys-NH2.[3]
Mechanism of Action: Competitive Antagonism of the NK-2 Receptor
Men 10376 TFA exerts its pharmacological effects by competitively blocking the binding of the endogenous agonist, neurokinin A (NKA), to the NK-2 receptor. By occupying the receptor's binding site, Men 10376 TFA prevents NKA-induced downstream signaling, thereby inhibiting the physiological responses mediated by NK-2 receptor activation.
NK-2 Receptor Signaling Pathways
The NK-2 receptor is coupled to multiple G proteins, primarily Gq/G11 and Gs. Activation of the NK-2 receptor by an agonist like NKA initiates two main signaling cascades:
-
Gq/G11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses, most notably smooth muscle contraction.
-
Gs Pathway: Agonist binding can also activate Gs, which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). However, in the context of NK-2 receptor signaling, the predominant effect is often reported as an inhibition of cAMP accumulation, suggesting a complex interplay between different G protein signaling pathways.
Men 10376 TFA, by blocking NKA binding, prevents the initiation of these signaling cascades, leading to the relaxation of smooth muscle and inhibition of other NK-2 receptor-mediated effects.
Quantitative Data
The affinity and potency of Men 10376 TFA have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Species/Tissue | Reference |
| Ki | 4.4 µM | Rat small intestine NK-2 receptor | [1][2][4][5][6] |
| Ki (NK-1) | >10 µM | - | [1][6] |
| Ki (NK-3) | >10 µM | - | [1][6] |
Table 1: Binding Affinity of Men 10376 TFA
| Parameter | Value | Tissue/Preparation | Reference |
| pA2 (NK-2) | 8.08 | Endothelium-deprived rabbit pulmonary artery | [1][6] |
| pA2 (NK-1) | 5.66 | Guinea-pig ileum | [1][6] |
Table 2: Antagonist Potency of Men 10376
Experimental Protocols
The following sections provide an overview of the methodologies typically employed to characterize the mechanism of action of NK-2 receptor antagonists like Men 10376 TFA.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the NK-2 receptor to isolate cell membranes.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled NK-2 receptor agonist (e.g., [³H]-NKA) and varying concentrations of Men 10376 TFA.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Men 10376 TFA to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (for pA2 determination)
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The pA2 value is a measure of the antagonist's potency.
Methodology:
-
Tissue Preparation: Isolate a smooth muscle tissue known to express NK-2 receptors (e.g., rabbit pulmonary artery) and mount it in an organ bath.
-
Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC to an NK-2 receptor agonist (e.g., NKA) to determine the baseline response.
-
Antagonist Incubation: Wash the tissue and incubate it with a known concentration of Men 10376 TFA for a defined period.
-
Second Agonist CRC: In the presence of the antagonist, generate a second agonist CRC. A competitive antagonist will cause a rightward shift in the CRC without affecting the maximum response.
-
Repeat: Repeat steps 3 and 4 with several different concentrations of Men 10376 TFA.
-
Schild Analysis: Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the molar concentration of the antagonist is then constructed. For a competitive antagonist, the x-intercept of the linear regression line gives the pA2 value.
In Vivo Models
In vivo studies are crucial to confirm the activity of the antagonist in a whole-animal system. An example is the inhibition of agonist-induced bladder motility in rats.
Methodology:
-
Animal Preparation: Anesthetize rats and catheterize the bladder to measure intravesical pressure.
-
Agonist Challenge: Administer an NK-2 receptor agonist to induce an increase in bladder motility (contractions).
-
Antagonist Administration: Administer Men 10376 TFA (e.g., intravenously) at various doses.
-
Measurement: Record the changes in bladder pressure and motility following antagonist administration to assess its inhibitory effect. Doses of 1 and 3 μmol/kg of Men 10376 have been shown to antagonize the increase in bladder motility produced by an NK-2 receptor agonist in rats.[1][6]
Conclusion
Men 10376 TFA is a well-characterized, selective, and competitive antagonist of the tachykinin NK-2 receptor. Its mechanism of action involves the direct blockade of NKA binding, leading to the inhibition of downstream Gq/G11 and Gs-mediated signaling pathways. This results in the attenuation of physiological responses such as smooth muscle contraction. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of the pharmacological profile of Men 10376 TFA, underscoring its utility as a research tool and a potential lead compound for the development of novel therapeutics.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 4. Evidence of NK1 and NK2 tachykinin receptors and their involvement in histamine release in a murine mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
